molecular formula C10H9Cl2N B3421507 3-(Chloromethyl)quinoline hydrochloride CAS No. 21863-56-9

3-(Chloromethyl)quinoline hydrochloride

Cat. No.: B3421507
CAS No.: 21863-56-9
M. Wt: 214.09 g/mol
InChI Key: KZLDLNZHGOGVAU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)quinoline hydrochloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of a chloromethyl group at the third position of the quinoline ring enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield 3-(Chloromethyl)quinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process greener and more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)quinoline hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under controlled conditions.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-3-carboxaldehyde, quinoline-3-carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives

Scientific Research Applications

3-(Chloromethyl)quinoline hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the chloromethyl group.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline-3-carboxaldehyde: An oxidation product of 3-(Chloromethyl)quinoline hydrochloride.

Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile compound in various chemical reactions .

Properties

IUPAC Name

3-(chloromethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDLNZHGOGVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21863-56-9
Record name 3-(chloromethyl)quinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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